BenchChemオンラインストアへようこそ!

Moxalactam

Antimicrobial Susceptibility Testing Anaerobic Microbiology β-lactamase Stability

Select Moxalactam for its unmatched stability against β-lactamases and superior activity against Gram-negative anaerobes. Unlike cefotaxime, it inhibits 74% of B. fragilis at 2 mg/L and provides 2.85h serum half-life with 23% CSF penetration for CNS models. The essential choice for β-lactamase resistance studies and intra-abdominal sepsis models. Contact us for bulk pricing and global shipping.

Molecular Formula C20H20N6O9S
Molecular Weight 520.5 g/mol
CAS No. 64952-97-2
Cat. No. B1674534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxalactam
CAS64952-97-2
Synonyms1 Oxacephalosporin
1-Oxacephalosporin
6059 S
6059-S
6059S
Disodium Latamoxef
Disodium Moxalactam
Disodium, Moxalactam
Festamoxin
Lamoxactam
Latamoxef
Latamoxef, Disodium
Lilly 127935
Ly 127935
Ly-127935
Ly127935
Moxalactam
Moxalactam Disodium
Moxalactam, Disodium
S 6059
S-6059
S6059
Shiomarin
Molecular FormulaC20H20N6O9S
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O
InChIInChI=1S/C20H20N6O9S/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32)/t12?,18-,20+/m1/s1
InChIKeyJWCSIUVGFCSJCK-CAVRMKNVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility7.51e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Moxalactam (Latamoxef, CAS 64952-97-2): A Synthetic Oxa-β-Lactam Antibiotic for Targeted Gram-Negative Anaerobic Research


Moxalactam (Latamoxef) is a synthetic oxa-β-lactam antibiotic, structurally distinguished from cephalosporins by the substitution of an oxygen atom for the sulfur atom in the dihydrothiazine ring [1]. It is recognized for its broad spectrum of in vitro activity against both aerobic and anaerobic Gram-negative bacteria, including significant potency against Bacteroides fragilis and Enterobacteriaceae [2]. A defining characteristic is its high stability to a wide range of bacterial β-lactamases, including both penicillinases and cephalosporinases, a feature attributed to its 7α-methoxy group and side-chain carboxyl moiety [3].

Moxalactam Differentiation: Why Third-Generation Cephalosporins Are Not Interchangeable in Anaerobic and Meningeal Models


While moxalactam is often grouped with third-generation cephalosporins like cefotaxime and ceftazidime, critical pharmacological differences render them non-interchangeable in specific research applications. Substitution can lead to significantly divergent experimental outcomes, particularly in models involving anaerobic bacteria or the central nervous system. Moxalactam exhibits a uniquely potent combination of anti-Bacteroides activity and beta-lactamase stability that is not matched by cefotaxime [1]. Furthermore, its extended serum half-life of 2.85 hours results in higher and more sustained tissue levels than cefotaxime's 1.2-hour half-life [2]. In meningitis models, moxalactam demonstrates superior cerebrospinal fluid penetration and bactericidal titers compared to alternatives like ampicillin or netilmicin [3].

Moxalactam (CAS 64952-97-2) Quantitative Evidence: Key Differentiators vs. Cefotaxime, Cefoxitin, and Ceftazidime


Quantified Superiority Against Anaerobic Bacteroides fragilis vs. Cefotaxime

Moxalactam exhibits vastly superior in vitro activity against Bacteroides fragilis compared to cefotaxime and other cephalosporins. At a concentration of 2 mg/L, moxalactam inhibited 74% of B. fragilis strains, whereas cefotaxime, cefoperazone, and ceftizoxime showed no activity (0% inhibition) under the same conditions [1].

Antimicrobial Susceptibility Testing Anaerobic Microbiology β-lactamase Stability

Extended Elimination Half-Life and Superior Tissue Levels vs. Cefotaxime

In a head-to-head crossover study in healthy volunteers, moxalactam demonstrated a significantly prolonged elimination half-life compared to cefotaxime after a 1 g intravenous dose. The half-life of moxalactam was 2.85 hours, whereas the half-life of cefotaxime was 1.2 hours [1]. Consequently, both serum and tissue fluid levels of moxalactam were higher than those of cefotaxime throughout the study period.

Pharmacokinetics Drug Penetration In Vivo Dosing

Quantified Higher Activity Against Enterobacteriaceae vs. Early Cephalosporins

Moxalactam demonstrates substantially greater potency against key Enterobacteriaceae species when compared directly to earlier cephalosporins like cephalothin, cefamandole, and cefoxitin. Against a large panel of clinical isolates including Escherichia coli, Klebsiella pneumoniae, and Enterobacter species, moxalactam was at least 16-fold more active by weight [1].

Antimicrobial Susceptibility Testing Gram-Negative Rods Multi-Drug Resistance

Quantified Superior Cerebrospinal Fluid Penetration and Bactericidal Activity vs. Ampicillin and Netilmicin

In an experimental lapin meningitis model, moxalactam achieved significantly higher bactericidal titers in cerebrospinal fluid (CSF) compared to netilmicin and ampicillin. Median bactericidal titers for moxalactam were 1:64 to 1:128, whereas those for netilmicin were 1:2 to 1:8 and for ampicillin were 1:2 to 1:4 [1].

Meningitis Model CSF Penetration Gram-Negative Infection

Lower Activity Against Pseudomonas aeruginosa vs. Ceftazidime: A Critical Selection Metric

Moxalactam exhibits significantly lower activity against Pseudomonas aeruginosa compared to ceftazidime. In a direct comparative study, the MIC90 (minimum inhibitory concentration for 90% of isolates) for moxalactam was 128 μg/mL, whereas the MIC90 for ceftazidime was 8 μg/mL [1]. This demonstrates a 16-fold difference in potency.

Antimicrobial Susceptibility Testing Pseudomonas aeruginosa In Vitro Potency

Greater Beta-Lactamase Stability vs. Other Beta-Lactams Including Cefotaxime

Moxalactam demonstrates superior stability against β-lactamase hydrolysis compared to many other beta-lactam antibiotics. In studies with Bacteroides fragilis β-lactamases, moxalactam and cefoxitin were not hydrolyzed, while moxalactam was less susceptible to hydrolysis than other beta-lactam antibiotics [1]. The structural features of the 7α-methoxy group and side-chain carboxyl confer resistance to both penicillinases and cephalosporinases [2].

Beta-Lactamase Antibiotic Resistance Enzyme Stability

Procurement Justification: Best-Fit Research and Industrial Application Scenarios for Moxalactam


Investigating Beta-Lactamase Stability and Resistance Mechanisms

Moxalactam is ideally suited for research into β-lactamase-mediated resistance. Its demonstrated resistance to hydrolysis by a broad range of β-lactamases, including both penicillinases and cephalosporinases from organisms like B. fragilis, allows it to serve as a stable β-lactam control in enzyme kinetics studies [1]. Researchers can use moxalactam to study the efficacy of β-lactamase inhibitors or to select for and characterize novel resistance mutations that affect stable β-lactams.

Animal Models of Mixed Aerobic-Anaerobic Infection, Especially Involving B. fragilis

For in vivo models of intra-abdominal sepsis or subcutaneous abscesses where Bacteroides fragilis is a key pathogen, moxalactam is the agent of choice. Its high in vitro activity (inhibiting 74% of B. fragilis strains at 2 mg/L, whereas cefotaxime inhibited 0% [1]) and proven in vivo efficacy in reducing abscess bacterial loads make it a more predictive and effective compound than standard third-generation cephalosporins [2].

Experimental Models of Gram-Negative Bacillary Meningitis

Moxalactam is the preferred β-lactam for experimental meningitis models caused by Gram-negative enteric bacilli. Its high cerebrospinal fluid penetration (23% of serum levels) and potent bactericidal titers (1:64 to 1:128) in the CSF of infected animals [1] provide a clear and quantifiable advantage over alternatives like ampicillin and netilmicin. This makes it an essential tool for studying CNS pharmacokinetics and pharmacodynamics of anti-infectives.

Susceptibility Testing of Multi-Drug Resistant (MDR) Enterobacteriaceae and Non-Fermenters

In antimicrobial susceptibility testing panels, moxalactam serves as a highly potent comparator for evaluating new agents against Enterobacteriaceae. Its geometric mean MIC of 0.09 μg/mL against a large panel of Enterobacteriaceae [1] and its retained activity against many aminoglycoside-resistant isolates (inhibitory against 20/27 gentamicin-resistant strains [2]) make it a relevant benchmark for assessing the potency of novel compounds against MDR Gram-negative pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moxalactam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.